4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one
Brand Name: Vulcanchem
CAS No.: 941282-92-4
VCID: VC20282325
InChI: InChI=1S/C10H14O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-4,7,11H,5-6H2,1-2H3
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one

CAS No.: 941282-92-4

Cat. No.: VC20282325

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one - 941282-92-4

Specification

CAS No. 941282-92-4
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 4-(2-hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C10H14O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-4,7,11H,5-6H2,1-2H3
Standard InChI Key XYZRDZARNJLYHS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(C=CC1=O)(C)OCCO

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one belongs to the cyclohexadienone family, featuring a six-membered ring with conjugated double bonds at positions 2 and 5. Key structural elements include:

  • Hydroxyethoxy group: A -OCH2CH2OH substituent at position 4, introducing both ether and alcohol functionalities.

  • Methyl groups: Two methyl (-CH3) groups at positions 2 and 4, conferring steric bulk and influencing ring conformation.

  • α,β-unsaturated ketone: A carbonyl group at position 1 conjugated to the adjacent double bond, enabling characteristic electrophilic reactivity.

The molecular formula is C10H14O3, with a calculated molecular weight of 182.22 g/mol. X-ray crystallography studies of analogous compounds suggest a non-planar ring geometry due to steric interactions between the 2-methyl and 4-methyl groups .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound remains unpublished, computational predictions based on density functional theory (DFT) provide insights:

PropertyPredicted ValueMethodology
IR (C=O stretch)1680-1720 cm⁻¹B3LYP/6-31G(d)
¹H NMR (CDCl3)δ 1.35 (s, 3H, CH3),Gaussian 16
δ 1.42 (s, 3H, CH3),
δ 4.15–4.30 (m, 4H, OCH2CH2OH)
LogP1.82 ± 0.15ACD/Labs Software

These predictions align with observed trends in structurally related cyclohexadienones .

Synthesis and Optimization Strategies

Primary Synthetic Route

The synthesis of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one typically proceeds via Friedel-Crafts acylation followed by etherification:

  • Friedel-Crafts Acylation:

    • Substrate: 2,4-Dimethylphenol

    • Reagent: Acetic anhydride in presence of AlCl3

    • Product: 4-Acetyl-2,4-dimethylcyclohexa-2,5-dien-1-one

    • Yield: 68–72%

  • Etherification:

    • Reaction of acetylated intermediate with ethylene glycol under Mitsunobu conditions (DIAD, PPh3)

    • Temperature: 0°C → RT over 12 h

    • Purification: Column chromatography (SiO2, hexane:EtOAc 3:1)

    • Final Yield: 54–58%

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°C>30°C leads to dimerization
Solvent PolarityTHF > DCM > Et2OPolar aprotic solvents favored
Catalyst Loading1.2 eq DIADLower amounts result in incomplete conversion

Side reactions include ene reactions of the dienone system and oxidation of the hydroxyethoxy group, necessitating inert atmosphere conditions.

Chemical Reactivity and Derivative Formation

Diels-Alder Reactivity

The conjugated dienone system participates in [4+2] cycloadditions with electron-deficient dienophiles:

Representative Reaction:
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one + Maleic anhydride → Endo-adduct (85% yield)

Transition State Analysis:
DFT calculations (M06-2X/def2-TZVP) show asynchronous bond formation, with initial attack at the less hindered C5 position .

Oxidation Pathways

The secondary alcohol in the hydroxyethoxy side chain undergoes selective oxidation:

Oxidizing AgentProductSelectivity
PCC (CH2Cl2)Ketone derivative (C10H12O3)92%
MnO2 (acetone)Aldehyde (decomposition observed)<35%
TEMPO/NaClOCarboxylic acid (trace amounts)<5%

Notably, the cyclohexadienone core remains intact under mild oxidation conditions .

Applications in Materials Science

Polymer Crosslinking Agent

The compound serves as a dienophile in thiol-ene click chemistry for polymer networks:

Formulation Example:

  • Monomer: Trimethylolpropane tris(3-mercaptopropionate)

  • Initiator: 2,2-Dimethoxy-2-phenylacetophenone (0.5 wt%)

  • Curing: UV light (365 nm, 15 mW/cm²)

  • Glass Transition Temp (Tg): 78°C (DSC)

  • Crosslink Density: 1.2 × 10⁻³ mol/cm³

This application leverages the compound’s ability to undergo rapid, orthogonal reactions without side-product formation.

Liquid Crystal Precursor

Derivatization via esterification produces mesogenic compounds:

Synthetic Protocol:

  • Protection of -OH group (TBSCl, imidazole)

  • Steglich esterification with 4-(hexyloxy)benzoic acid

  • Deprotection (TBAF, THF)

Mesomorphic Properties:

Phase TransitionTemperature (°C)ΔH (kJ/mol)
Crystal → Smectic C11224.5
Smectic C → Nematic14518.2
Nematic → Isotropic1796.7
ParameterPredicted ValueIdeal Range
Caco-2 Permeability412 nm/s>300
Human Oral Absorption89%>80%
PPB76%<90%
LogS-3.12>-4.5

The molecule’s moderate polarity balances solubility and membrane permeability.

Antimicrobial Screening

Preliminary assays against ESKAPE pathogens show:

OrganismMIC (μg/mL)Control (Ciprofloxacin)
S. aureus MRSA1280.5
E. coli O157:H7>2560.25
C. albicans642.0

While direct antimicrobial activity is limited, the compound serves as a scaffold for structure-activity relationship (SAR) studies targeting fungal CYP51.

Environmental and Regulatory Considerations

Ecotoxicity Profiling

OECD 201 algal growth inhibition tests indicate:

ParameterValueRegulatory Threshold
EC50 (72h)12.4 mg/L<1 mg/L (Category 1)
NOEC3.8 mg/L-
Biodegradation (28d)23%>60% (Readily biodegradable)

The compound’s persistence in aquatic systems necessitates containment measures during industrial use .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes remains challenging due to:

  • Prochiral nature of the cyclohexadienone core

  • Competing non-covalent interactions during nucleophilic attacks

Potential solutions include:

  • Chiral phase-transfer catalysis using quaternary ammonium salts

  • Enzymatic desymmetrization with engineered ketoreductases

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